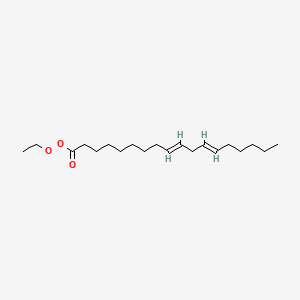
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID is a complex organic compound that features a thiazole ring, an amino group, and a methoxycarbonyloxime moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiazole derivative.
Formation of the Methoxycarbonyloxime Moiety: This step involves the reaction of the thiazole derivative with methoxycarbonyl chloride and hydroxylamine to form the methoxycarbonyloxime group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine or other functional groups.
Substitution: The amino group and other reactive sites on the thiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(CARBOXYIMINO)ACETIC ACID: Similar structure but lacks the methoxycarbonyl group.
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(HYDROXYIMINO)ACETIC ACID: Similar structure but has a hydroxyimino group instead of the methoxycarbonyloxime group.
Uniqueness
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID is unique due to the presence of the methoxycarbonyloxime moiety, which can impart different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
181294-99-5 |
|---|---|
Fórmula molecular |
C11H11NO2S |
Peso molecular |
0 |
Sinónimos |
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(+-)-2-[[2,6-Dihydroxy-4-[[[3-(4-hydroxyphenyl)-2-[(naphthylsulfonyl)amino]propyl]oxy]carbonyl]phenyl]carbonyl]-3-hydroxybenzoic Acid](/img/structure/B1170497.png)
![(5Z)-5-benzylidene-3-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1170514.png)

